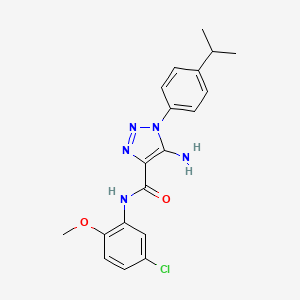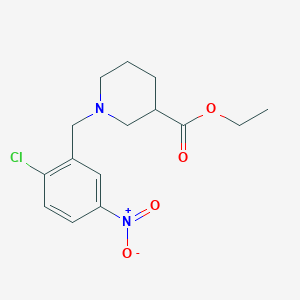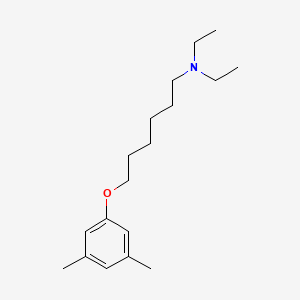![molecular formula C16H17ClO3 B4934734 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals. Since then, it has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene works by selectively blocking the beta-2 adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated by the neurotransmitter epinephrine (adrenaline), beta-2 adrenergic receptors increase the activity of enzymes that produce cyclic AMP (cAMP). cAMP, in turn, activates various downstream signaling pathways that regulate cellular processes such as smooth muscle relaxation, glycogenolysis, and lipolysis. By blocking beta-2 adrenergic receptors, 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene inhibits these downstream signaling pathways and reduces the physiological effects of epinephrine.
Biochemical and physiological effects:
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, it inhibits bronchodilation and reduces airway resistance. In the heart, it reduces cardiac output and inhibits the positive inotropic effects of epinephrine. In skeletal muscle, it inhibits glycogenolysis and reduces the release of free fatty acids. These effects make 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene has several advantages as a research tool. It is a highly selective beta-2 adrenergic receptor antagonist, meaning that it has minimal off-target effects. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained receptor blockade. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene. One area of interest is the potential therapeutic use of beta-2 adrenergic receptor antagonists in the treatment of respiratory disorders such as asthma and COPD. Another area of interest is the role of beta-2 adrenergic receptors in glucose metabolism and the potential use of beta-2 adrenergic receptor antagonists in the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the physiological and biochemical effects of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene and other beta-2 adrenergic receptor antagonists in various tissues and disease states.
Méthodes De Synthèse
The synthesis of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene involves several steps. The first step is the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)propanol. This intermediate is then reacted with 1-chloro-2-nitrobenzene in the presence of a base to form the nitro intermediate. Reduction of the nitro group with a reducing agent then yields 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene.
Applications De Recherche Scientifique
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene is widely used in scientific research as a selective beta-2 adrenergic receptor antagonist. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, including cardiac function, pulmonary function, and glucose metabolism. It has also been used to investigate the potential therapeutic effects of beta-2 adrenergic receptor antagonists in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propriétés
IUPAC Name |
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKDGCFYZWUODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)
![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)

![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)


![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)